3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Übersicht

Beschreibung

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . It is known for its use as an intermediate in organic synthesis and various industrial applications. The compound is characterized by the presence of dichloro and chlorosulfonyl functional groups attached to a benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3,4-dichlorobenzoic acid. The reaction is carried out by treating 3,4-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C7H4Cl2COOH+ClSO3H→C7H3Cl3O4S+H2O

The reaction is typically conducted at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. The reaction is carried out in specialized reactors equipped with temperature control and efficient mixing systems to ensure uniform reaction conditions. The product is then purified through crystallization or distillation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form 3,4-dichlorobenzoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis Reactions: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Hydrolysis Reactions: Hydrolysis is typically carried out using aqueous acid or base solutions.

Major Products Formed:

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonate Derivatives: Formed through substitution reactions with alcohols.

3,4-Dichlorobenzoic Acid: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

- Intermediate for Drug Synthesis :

- Autotaxin Inhibitors :

- Research indicates that derivatives of this compound can act as potent inhibitors of autotaxin (ATX), an enzyme linked to cancer metastasis and chemoresistance. Compounds structurally related to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid have shown significant inhibitory activity against ATX in vitro, suggesting potential therapeutic applications in oncology .

Applications in Agrochemicals

The compound is also investigated for its potential use in agrochemicals:

- Herbicides and Pesticides : Due to its chlorinated structure, it may exhibit herbicidal or pesticidal properties. Research is ongoing to evaluate its effectiveness against various plant pathogens and pests .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that adjusting the molar ratio of reactants and the reaction temperature could significantly enhance yield from approximately 49.5% to over 70%. This optimization is crucial for scaling production for pharmaceutical applications .

Case Study 2: Antitumor Activity

In a series of experiments aimed at evaluating the antitumor properties of compounds derived from this compound, researchers found that certain analogs exhibited IC50 values in the low nanomolar range against melanoma cells. These findings suggest that modifications to the basic structure can yield potent therapeutic agents for cancer treatment .

Data Table: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for furosemide | Used in treating hypertension and edema |

| Medicinal Chemistry | Autotaxin inhibitors | Potential for cancer therapy |

| Agrochemicals | Herbicide/Pesticide research | Investigating effectiveness against pests |

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, such as sulfonamides and sulfonates, which can interact with biological targets or be used in material applications .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with different substitution pattern on the benzene ring.

3,5-Dichloro-4-(chlorosulfonyl)benzoic acid: Another isomer with different positions of the chloro and chlorosulfonyl groups.

Uniqueness: 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a compound that belongs to the class of benzoic acid derivatives, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

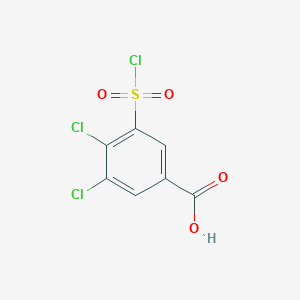

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClOS

- Molecular Weight : 239.08 g/mol

This compound contains two chlorine atoms and a chlorosulfonyl group, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound has been linked to its interaction with various cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes involved in critical biological processes. For instance, related benzoic acid derivatives have been reported to enhance the activity of proteolytic enzymes such as cathepsins B and L, which play roles in protein degradation and autophagy .

- Modulation of Protein Degradation Pathways : Research indicates that certain benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for maintaining cellular homeostasis and regulating protein turnover .

Therapeutic Applications

- Anti-Cancer Activity : Some studies suggest that compounds similar to this compound exhibit anti-cancer properties by inhibiting tumor cell invasion and metastasis. For example, related compounds have demonstrated effectiveness in reducing chemotherapeutic resistance in breast cancer cells .

- Neuroprotective Effects : The modulation of cathepsins may also imply potential neuroprotective effects, as these enzymes are involved in neurodegenerative processes. Enhancing their activity could be beneficial in conditions associated with protein misfolding and aggregation.

Study 1: Inhibition of Autotaxin

A study focused on the synthesis of various benzoic acid derivatives, including this compound, identified its potential as an autotaxin inhibitor. Autotaxin is involved in tumor progression and metastasis. The compound exhibited significant inhibitory activity with an IC50 value indicating potent efficacy against A2058 human melanoma cells in vitro .

Study 2: Proteostasis Network Modulation

Research evaluating the effects of benzoic acid derivatives on proteostasis revealed that this compound could enhance proteasomal activity while modulating autophagy pathways. This dual action suggests its potential as a therapeutic agent for age-related diseases where protein homeostasis is disrupted .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

3,4-dichloro-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACKMPNYCQJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596792 | |

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-67-5 | |

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.